molecular formula C20H25NO4 B1154530 3-Epiwilsonine CAS No. 39024-15-2

3-Epiwilsonine

Cat. No. B1154530
CAS RN: 39024-15-2
M. Wt: 343.4 g/mol
InChI Key:
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Description

3-Epiwilsonine is a natural alkaloid isolated from Cephalotaxus wilsoniana. It has garnered attention due to its potential anti-tumor properties. Specifically, it exhibits effects on acute and chronic myeloid leukemia as well as malignant lymphoma .

Scientific Research Applications

Anti-Cancer Research

3-Epiwilsonine is a type of alkaloid that can be isolated from Cephalotaxus wilsoniana . It has been found to have effects on both acute and chronic myeloid leukemia and malignant lymphoma . This makes it a potential candidate for anti-cancer research, particularly in the development of treatments for these types of cancers.

Chinese Medicine Preparation

3-Epiwilsonine is used in Chinese medicine preparations . These are mixtures of various plant extracts and natural products. The specific role of 3-Epiwilsonine in these preparations is not clear from the available information, but it is likely used for its medicinal properties.

Inhibition of Nicotinic Acetylcholine Receptors

3-Epiwilsonine has been found to inhibit the growth of viruses by inhibiting nicotinic acetylcholine receptors in the host cells . This could potentially make it useful in the development of antiviral treatments.

Molecular Interactions Research

Research has shown that the C3 carbon epimerization of 3-Epiwilsonine influences its molecular interactions . This could have implications for its use in various fields of research, including biochemistry and pharmacology.

properties

IUPAC Name

(1R,13R,15S,18R)-4,5,18-trimethoxy-14-oxa-11-azapentacyclo[9.8.0.01,15.02,7.013,15]nonadeca-2,4,6,16-tetraene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO4/c1-22-14-6-7-20-18(25-20)12-21-8-4-5-13-9-16(23-2)17(24-3)10-15(13)19(20,21)11-14/h6-7,9-10,14,18H,4-5,8,11-12H2,1-3H3/t14-,18+,19+,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCKPCZAYDZJZIL-NDSDBLNTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CC23C4=CC(=C(C=C4CCCN2CC5C3(O5)C=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1C[C@]23C4=CC(=C(C=C4CCCN2C[C@@H]5[C@]3(O5)C=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501109739
Record name (1aR,10bR,12R,14aS)-1a,2,5,6,11,12-Hexahydro-8,9,12-trimethoxy-4H-oxireno[3,3a]indolo[7a,1-a][2]benzazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501109739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

39024-15-2
Record name (1aR,10bR,12R,14aS)-1a,2,5,6,11,12-Hexahydro-8,9,12-trimethoxy-4H-oxireno[3,3a]indolo[7a,1-a][2]benzazepine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39024-15-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1aR,10bR,12R,14aS)-1a,2,5,6,11,12-Hexahydro-8,9,12-trimethoxy-4H-oxireno[3,3a]indolo[7a,1-a][2]benzazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501109739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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